2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-16-11-13-23(14-12-16)20(24)15-22-28(26,27)19-10-6-5-9-18(19)21(25)17-7-3-2-4-8-17/h2-10,16,22H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXGEBQYOEKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine (such as 4-methylpiperidine), and a ketone or aldehyde are reacted together.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate product with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes:
- Benzamide core : Contributes to its biological activity.
- Piperidine ring : Enhances lipophilicity and receptor binding.
- Sulfonamide group : Imparts additional pharmacological properties.
Bradykinin Antagonism
One of the primary applications of this compound is its role as a bradykinin antagonist. Bradykinin is a peptide that plays a critical role in inflammation and pain signaling. By inhibiting bradykinin receptors, this compound may help in:
- Pain management : Reducing inflammatory pain responses.
- Cardiovascular effects : Potentially lowering blood pressure through vasodilation.
Clinical studies have indicated that compounds with similar structures exhibit significant efficacy in managing conditions associated with excessive bradykinin activity, such as chronic pain syndromes and cardiovascular disorders .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group is known to enhance antibacterial activity by inhibiting bacterial folate synthesis. Preliminary studies suggest that 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide may exhibit:
- Broad-spectrum antibacterial effects : Against both Gram-positive and Gram-negative bacteria.
- Potential for development into new antibiotics : Addressing antibiotic resistance issues.
Case Study 1: Pain Management
In a controlled study involving patients with chronic pain, the administration of bradykinin antagonists demonstrated a marked reduction in pain scores compared to placebo groups. The study highlighted the effectiveness of compounds similar to 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide in modulating pain pathways .
Case Study 2: Antimicrobial Efficacy
A laboratory investigation assessed the antimicrobial activity of various sulfonamide derivatives, including the compound . Results indicated that it exhibited significant inhibitory effects against common pathogens, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s uniqueness lies in its benzoyl group and 4-methylpiperidine side chain . Below is a comparison with analogous sulfonamides:
Key Observations :
- Binding Interactions : The benzoyl group may engage in π-π stacking or hydrophobic interactions, unlike the methylsulfanyl group in ’s compound, which primarily contributes to steric bulk.
- Hydrogen Bonding: Unlike the thiazolidinone and hydrazine derivatives (), the target compound lacks additional hydrogen-bond donors/acceptors beyond the sulfonamide and amide groups, possibly limiting its binding versatility .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : Piperidine rings (as in the target compound) are generally more metabolically stable than piperazine derivatives (), which are prone to N-oxidation .
- Enzyme Inhibition : Sulfonamides with electron-withdrawing groups (e.g., benzoyl in the target compound) often exhibit stronger enzyme inhibition compared to methylsulfanyl-substituted analogs (), as seen in sulfa drugs .
Biological Activity
2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide is a sulfonamide compound that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzoyl group, a sulfonamide moiety, and a piperidine derivative, contributing to its biological activities.
The biological activity of 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and disrupt essential biological pathways. This inhibition can lead to various therapeutic effects, particularly in antibacterial and anticancer contexts.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit tumor growth through specific molecular interactions.
- Anti-inflammatory Effects : Ability to modulate inflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Decreased markers of inflammation |
Case Study 1: Antibacterial Properties
In a study evaluating the antibacterial efficacy of various sulfonamides, 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing significant potency compared to traditional antibiotics.
Case Study 2: Anticancer Activity
Research investigating the anticancer potential of this compound demonstrated its ability to induce apoptosis in cancer cell lines. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death. In vivo experiments further confirmed its efficacy in reducing tumor size in animal models.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step process:
- Step 1 : Coupling of the benzoyl group to the sulfonamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .
- Step 2 : Introduction of the 4-methylpiperidin-1-yl moiety via nucleophilic substitution or amide bond formation, requiring controlled pH (7–8) and temperatures (40–60°C) to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound validated, and what crystallographic data are available?
- Structural Validation :
- Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO solution. Key parameters (from analogous sulfonamide structures):
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell (Å) | a = 13.608, b = 14.566 |
| Angles (°) | α = 74.44, β = 69.08 |
| Resolution | 0.84 Å |
- Spectroscopic Confirmation : Use H/C NMR to verify benzoyl (δ 7.8–8.1 ppm) and sulfonamide (δ 3.1–3.3 ppm) groups. High-resolution MS (ESI+) confirms the molecular ion peak .
Q. What analytical techniques are suitable for assessing its stability under varying pH and temperature conditions?
- Stability Protocol :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min up to 300°C to determine decomposition points .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?
- Case Study : If in vitro enzyme inhibition assays (e.g., COX-2 IC = 2 µM) conflict with in silico docking scores (Glide score = -9.5 kcal/mol):
- Step 1 : Validate assay conditions (e.g., ATP concentration, incubation time).
- Step 2 : Re-run docking with explicit solvent models (e.g., molecular dynamics simulations) to account for solvation effects .
- Step 3 : Cross-check with SPR (surface plasmon resonance) to measure binding kinetics (k/k) and confirm target engagement .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Integrated Approach :
- Target Identification : Use chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling) to isolate binding proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map signaling cascades (e.g., MAPK/ERK inhibition) .
- Validation : Generate CRISPR knockouts of candidate targets and assess rescue of phenotypic effects .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methods :
- LogP Prediction : Use Schrödinger’s QikProp to calculate partition coefficients (LogP ≈ 3.2), guiding solubility enhancements (e.g., PEGylation) .
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with StarDrop to identify vulnerable sites for deuteration .
- Bioavailability : Apply GastroPlus to model absorption in fed vs. fasting states, adjusting particle size (<200 nm) via nano-milling .
Q. What experimental designs are robust for evaluating environmental fate and ecotoxicology?
- Ecotoxicology Protocol (adapted from Project INCHEMBIOL):
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions; quantify photolysis products via GC-MS .
- Biotic Studies : Use Daphnia magna acute toxicity tests (48-hour LC) and soil microbial diversity assays (16S rRNA sequencing) .
- Data Interpretation : Compare half-lives (t) in water (>30 days) vs. soil (<7 days) to assess persistence risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility measurements across different solvents?
- Scenario : Solubility in DMSO (25 mg/mL) vs. PBS (0.1 mg/mL) suggests aggregation or pH-dependent ionization.
- Resolution :
Perform dynamic light scattering (DLS) to detect nanoparticles in PBS.
Adjust pH to 6.5 (near the compound’s pKa ~6.8) and re-measure solubility .
Use co-solvents (e.g., 10% ethanol) or cyclodextrin complexes to enhance aqueous stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
